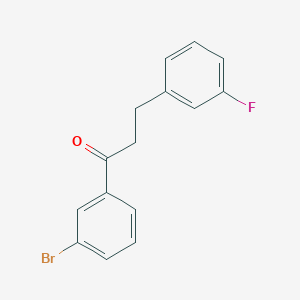

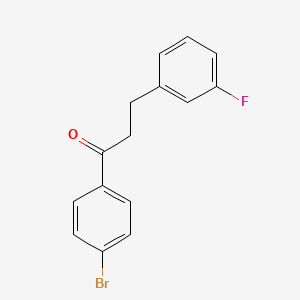

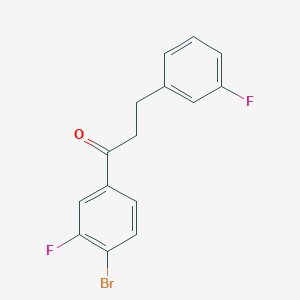

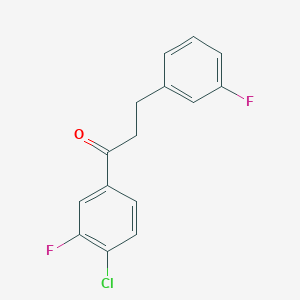

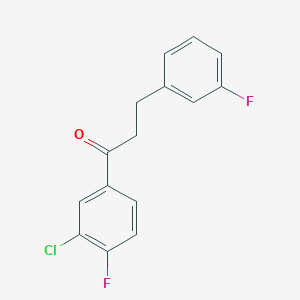

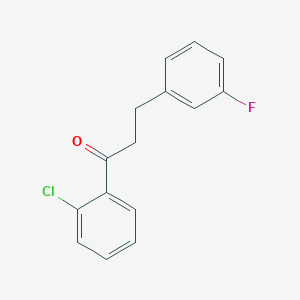

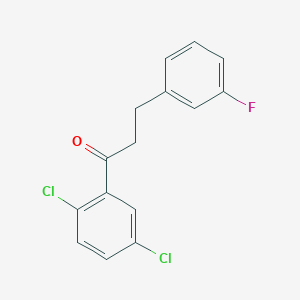

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically generated through the condensation of an amine with a carbonyl compound. For instance, the synthesis of Schiff base ligands with dimethoxyphenyl and methoxyphenyl groups has been reported using spectroscopic techniques for characterization . Although the exact synthesis of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with dimethylphenyl and methoxy groups has been investigated using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a crystal . The presence of intramolecular hydrogen bonds and tautomeric equilibria has been studied, which can influence the stability and reactivity of the molecules .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone. However, the study of Schiff bases and related compounds can shed light on potential reactivity, such as tautomerism and the formation of intramolecular hydrogen bonds . These interactions can affect the chemical behavior of the compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various spectroscopic methods, including FT-IR, UV-vis, and NMR spectroscopy . These techniques allow for the identification of functional groups, investigation of electronic transitions, and determination of molecular geometry. The vibrational frequencies and electronic properties of these compounds have been studied, which can be correlated with their reactivity and stability . Additionally, NMR spectroscopy has been used to make complete assignments for related compounds, which is crucial for understanding their chemical environment .

Applications De Recherche Scientifique

Chemical Synthesis and Compound Formation

The compound has been a subject of study in chemical synthesis and formation of complex compounds. Kasturi and Damodaran (1969) reported the synthesis of 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone through the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid. This process demonstrates the compound's role in the formation of complex chemical structures (Kasturi & Damodaran, 1969).

Reaction Mechanisms and Synthesis Pathways

The compound has been involved in detailed reaction mechanisms and synthesis pathways. Nazarov and Zavyalov (1956) described the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1, 3-cyclohexanedione, showing complex reaction pathways leading to the formation of bicyclic triketones and corresponding enol acetates. This illustrates the compound's utility in understanding and designing complex organic synthesis pathways (Nazarov & Zavyalov, 1956).

Photoreactive Properties

The compound's derivatives have been studied for their photoreactive properties. Pelliccioli et al. (2001) investigated the photorelease of HCl from 2,5-dimethylphenacyl chloride and the formation of products through heterolytic elimination of chloride ion. This research highlights the compound's potential in photochemical reactions and its utility in studying reaction mechanisms under light exposure (Pelliccioli et al., 2001).

Propriétés

IUPAC Name |

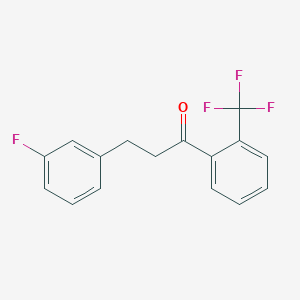

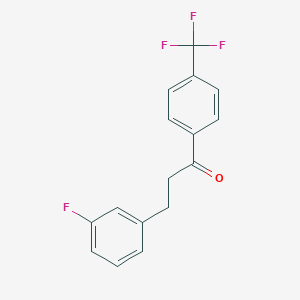

3-(2,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBBNLKVYSSWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644668 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone | |

CAS RN |

898793-61-8 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.